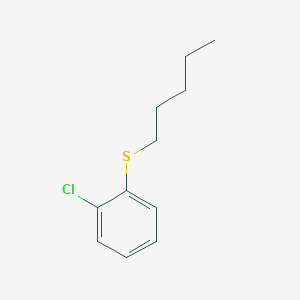

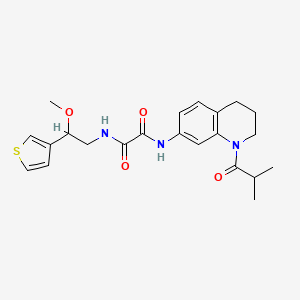

![molecular formula C19H22N2O3 B2508741 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoesäure CAS No. 358387-25-4](/img/structure/B2508741.png)

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoesäure

Übersicht

Beschreibung

The compound "4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid" is a derivative of arylpiperazine, a class of compounds known for their central nervous system activity and potential as therapeutic agents. Arylpiperazines are often studied for their affinity towards various receptors, such as serotonin and dopamine receptors, which are implicated in numerous neurological disorders .

Synthesis Analysis

The synthesis of arylpiperazine derivatives typically involves the reaction of piperazine with different aromatic compounds. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines containing a terminal benzotriazole fragment was achieved to study their affinity towards 5-HT1A and 5-HT2 receptors . Similarly, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid produced 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, which is structurally related to the compound of interest . These methods demonstrate the versatility of piperazine chemistry in generating a wide array of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid revealed that the piperazine ring adopts a chair conformation, and the dihedral angles between the piperazine and benzene rings were determined . This information is crucial for understanding the conformational preferences of the molecule, which can influence its receptor binding and pharmacological profile.

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions, depending on their functional groups. For instance, the sulfonate reagent synthesized for analytical derivatization in liquid chromatography could be removed after derivatization by acid treatment, demonstrating the chemical reactivity of the piperazine moiety . Additionally, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involved the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates, showcasing another type of chemical transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methoxy groups and benzyl fragments can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. For example, the introduction of bulky substituents can improve the selectivity and affinity of arylpiperazine derivatives towards certain receptors . Understanding these properties is essential for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Neuroprotektive Wirkungen

Diese Verbindung wurde auf ihre neuroprotektiven Wirkungen untersucht. In einer Studie wurde festgestellt, dass sie eine schützende Wirkung gegen Aluminium-induzierte Neurotoxizität hat . Die Verbindung erwies sich als ein potenzieller Acetylcholinesterase-Hemmer (AChEI), der bei der Behandlung der Alzheimer-Krankheit helfen könnte .

Behandlung der Alzheimer-Krankheit

Die Verbindung wurde mit der Behandlung der Alzheimer-Krankheit in Verbindung gebracht. Es wurde festgestellt, dass sie das Kurzzeitgedächtnis und die Angstniveaus bei Ratten verbessert, die mit Aluminiumchlorid behandelt wurden . Dies deutet auf eine mögliche Verwendung bei der Linderung der toxischen Wirkungen von Aluminium hin, einem Faktor, der mit der Alzheimer-Krankheit in Verbindung gebracht wird .

Antioxidative Aktivität

Es wurde festgestellt, dass die Verbindung eine antioxidative Aktivität besitzt. Es wurde beobachtet, dass sie die Lipidperoxidation und die Proteinschädigung verhindert und auch die Spiegel endogener antioxidativer Enzyme wiederherstellt . Diese antioxidative Aktivität könnte bei verschiedenen Gesundheitszuständen im Zusammenhang mit oxidativem Stress von Vorteil sein .

Pharmakokinetische Modulation

Piperazin, ein strukturelles Motiv in dieser Verbindung, ist dafür bekannt, die pharmakokinetischen Eigenschaften eines Arzneimittelsubstanz positiv zu modulieren . Dies könnte die Bioverfügbarkeit und Wirksamkeit des Arzneimittels verbessern.

Antibakterielle Aktivität

Piperazinderivate, einschließlich dieser Verbindung, haben eine gute antibakterielle Aktivität gezeigt . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer antibakterieller Medikamente hin .

Antifungal Aktivität

Die Verbindung wurde mit antifungalen Aktivitäten in Verbindung gebracht. Es wurde festgestellt, dass sie gegen Pilzorganismen wie Candida albicans, Fusarium oxysporum, Drechslera halodes und Colletotrichum falcatum wirksam ist .

Behandlung verschiedener Krankheitszustände

Piperazin, ein Bestandteil dieser Verbindung, findet sich in biologisch aktiven Verbindungen für eine Vielzahl von Krankheitszuständen, wie z. B. Antihistaminika, Antiparasitika, Antimykotika, Antibiotika, Antiviralia, Antipsychotika, Antidepressiva, Entzündungshemmer, Antikoagulanzien, Antitumormittel und Antidiabetika .

Potenzielle Behandlungen für Parkinson- und Alzheimer-Krankheit

Der Piperazinring, ein Bestandteil dieser Verbindung, ist ein Bestandteil potenzieller Behandlungen für Parkinson- und Alzheimer-Krankheit . Dies deutet auf eine mögliche Verwendung bei der Entwicklung neuer Behandlungen für diese neurodegenerativen Erkrankungen hin .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions . The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The primary function of α1-AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the interaction of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid with α1-AR affects these pathways and their downstream effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid’s action are primarily seen in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This results in therapeutic effects for numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Biochemische Analyse

Biochemical Properties

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid can increase acetylcholine levels, which may have implications for neurological conditions such as Alzheimer’s disease. Additionally, this compound interacts with various proteins and receptors, modulating their activity and influencing cellular processes.

Cellular Effects

The effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid on cells are diverse and multifaceted. It has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and their receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in cellular metabolism and function. In neuronal cells, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid has been shown to enhance synaptic transmission and improve cognitive functions by increasing acetylcholine levels .

Molecular Mechanism

At the molecular level, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is facilitated by the methoxyphenyl group, which enhances the compound’s affinity for the enzyme. Additionally, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid can modulate the activity of other enzymes and receptors, leading to changes in cellular signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid can lead to sustained increases in acetylcholine levels and improvements in cognitive function in animal models . The compound’s effects may diminish over extended periods due to potential adaptive responses in cells.

Dosage Effects in Animal Models

The effects of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive function and improve memory in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . The compound interacts with enzymes such as acetylcholinesterase, modulating their activity and influencing the levels of neurotransmitters like acetylcholine . Additionally, it may affect the metabolism of other biomolecules, leading to changes in metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid within tissues is influenced by factors such as its lipophilicity and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid is critical for its activity and function. The compound is primarily localized to the cytoplasm and synaptic regions of neuronal cells, where it can interact with acetylcholinesterase and other target proteins . Post-translational modifications and targeting signals may direct 4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-24-18-5-3-2-4-17(18)21-12-10-20(11-13-21)14-15-6-8-16(9-7-15)19(22)23/h2-9H,10-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXOKVXKHGAASR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide](/img/structure/B2508674.png)

![1-(sec-butyl)-N-cyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2508675.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)